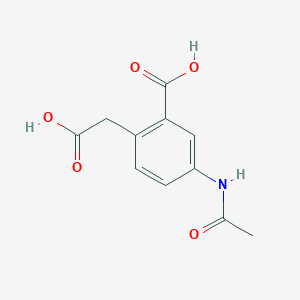

2-(Carboxymethyl)-5-acetamidobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Carboxymethyl)-5-acetamidobenzoic acid” is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . It is widely used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine .

Synthesis Analysis

The synthesis of carboxymethyl cellulose involves the conversion of cellulose into alkaline cellulose, which then hydroxyl groups of cellulose are substituted by carboxymethyl groups by reacting them to sodium monochloroacetate . The process of CMC synthesis consists of several steps, namely alkalization, carboxymethylation, purification, and neutralization .Molecular Structure Analysis

The carboxymethyl groups (–CH2–COONa) are bonded to hydroxyl groups of the cellulose backbone . Each monomer possesses hydrophilic (–OH, –C–O–C) and hydrophobic (–CH, –CH2–) groups, and the glucose rings are connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxymethyl cellulose include the alkalization process, which aims to stretch the intramolecular and intermolecular hydrogen bonds of cellulose so easily substituted into carboxymethyl groups using NaOH in a suitable solvent . The number of substituted hydroxyl groups is called degree of substitution (DS) .Applications De Recherche Scientifique

Drug Delivery Systems

2-(Carboxymethyl)-5-acetamidobenzoic acid: is utilized in the synthesis of hydrogels, which are instrumental in creating advanced drug delivery systems. These hydrogels are designed to release medication in a controlled manner, ensuring that the drug reaches the targeted area within the body efficiently and effectively. The hydrogel’s ability to absorb large volumes of water without dissolving makes it an ideal carrier for drugs, providing a sustained release that can be crucial for chronic treatments .

Tissue Engineering

In the field of tissue engineering, this compound contributes to the development of scaffolds that support the growth and proliferation of cells. The scaffolds created using hydrogels mimic the natural extracellular matrix, providing a conducive environment for tissue regeneration. This application is particularly significant in regenerative medicine, where there is a need for materials that can support the repair or replacement of damaged tissues .

Wound Healing

The hydrogels synthesized from 2-(Carboxymethyl)-5-acetamidobenzoic acid exhibit properties that are beneficial for wound healing applications. These include antibacterial activity, which prevents infection, and a porous structure that allows for efficient gas exchange and nutrient delivery to the wound site. The hydrogels can also maintain a moist environment, which is known to facilitate the healing process .

Medical Imaging

Hydrogels containing 2-(Carboxymethyl)-5-acetamidobenzoic acid are used in medical imaging techniques. Their high water content and porosity make them suitable for use as contrast agents in imaging modalities such as MRI. They can help improve the visibility of internal structures and are particularly useful in diagnosing soft tissue conditions .

Biomolecular Separation

The compound is also applied in the separation of biomolecules. Hydrogels can act as barrier materials that regulate biological adhesion, making them useful in the separation of cells or proteins. This application is essential in both research and clinical settings, where the purification of biomolecules is required .

Antibacterial Applications

Research has shown that hydrogels synthesized with 2-(Carboxymethyl)-5-acetamidobenzoic acid can exhibit antibacterial properties. This makes them suitable for use in applications where reducing the risk of bacterial contamination is critical, such as in medical devices or implants .

Mécanisme D'action

Target of Action

Similar compounds such as carbocisteine have been shown to target mucus in the respiratory tract .

Mode of Action

Compounds with similar structures, such as carbocisteine, work by reducing the viscosity of mucus, allowing it to be expelled . This alleviates respiratory symptoms and infections .

Biochemical Pathways

Similar compounds like carbocisteine are known to affect the pathways related to mucus production and expulsion .

Pharmacokinetics

Similar compounds like carbocisteine are known to have mucolytic effects, significantly reducing sputum viscosity, cough, dyspnea, and fatigue .

Result of Action

Compounds with similar structures, such as carbocisteine, have been shown to alleviate respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .

Action Environment

Similar compounds like carbocisteine are known to prevent pulmonary infections by decreasing accumulated mucus in the respiratory tract .

Safety and Hazards

When handling “2-(Carboxymethyl)-5-acetamidobenzoic acid”, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Carboxymethyl cellulose and its derivatives have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture . They have the potential to be used in various fields including tissue engineering . The increasing variety of CMC usage encourages the production of good quality CMC synthesis .

Propriétés

IUPAC Name |

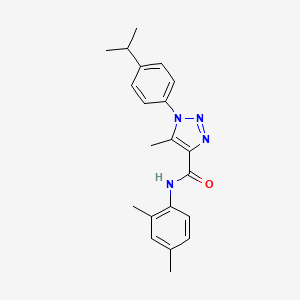

5-acetamido-2-(carboxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-6(13)12-8-3-2-7(4-10(14)15)9(5-8)11(16)17/h2-3,5H,4H2,1H3,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFBMKMRUFKEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-5-acetamidobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989905.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)

![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)

![3-Methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-1-phenylpyrazol-5-ol](/img/structure/B2989913.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2989917.png)

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989921.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)